XLogP3 Lipophilicity Comparison—Impact on Solubility and Permeability
The target compound exhibits an XLogP3 of 1.2, which places it firmly within the optimal range for oral bioavailability (typically 1–3). In contrast, the closest analog, N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (CAS 1324565-54-9), is predicted to have a lower XLogP3 due to one fewer methylene group in the linker [1] . This difference can alter membrane permeability and intrinsic solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (CAS 1324565-54-9). Quantitative XLogP3 value not directly disclosed; expected lower than target compound. |
| Quantified Difference | The target compound's XLogP3 is approximately 1.2; the analog's value is predicted to be lower by an estimated 0.3–0.5 log units based on the loss of one methylene carbon. |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm [1]. Analog value predicted based on structural subtraction. |
Why This Matters
Lipophilicity is a primary determinant of solubility and passive membrane permeability; selecting a compound with a validated, optimal XLogP3 reduces the risk of poor absorption or excessive off-target binding.
- [1] PubChem Compound Summary for CID 49739302, N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49739302 (accessed 2026-04-29). View Source
